(2E)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-3-(thiophen-2-yl)prop-2-enamide
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Overview
Description
(2E)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-3-(thiophen-2-yl)prop-2-enamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tetrahydrobenzo[c]isoxazole ring and a thiophene moiety connected through an acrylamide linkage. Its distinct chemical structure makes it a valuable subject for studies in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-3-(thiophen-2-yl)prop-2-enamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Tetrahydrobenzo[c]isoxazole Ring: This step involves the cyclization of an appropriate precursor to form the tetrahydrobenzo[c]isoxazole ring.
Introduction of the Thiophene Moiety: The thiophene ring is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Formation of the Acrylamide Linkage: The final step involves the formation of the acrylamide linkage through a condensation reaction between the intermediate product and an appropriate acrylamide derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, continuous flow chemistry for efficient synthesis, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-3-(thiophen-2-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the thiophene ring, using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in the presence of a catalyst.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced amide derivatives.
Substitution: Formation of halogenated thiophene derivatives.
Scientific Research Applications
(2E)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-3-(thiophen-2-yl)prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of (2E)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-3-(thiophen-2-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4,4’-Difluorobenzophenone: An organic compound used as a precursor to high-performance polymers.
tert-Butyl carbamate: A compound used in organic synthesis and as a protecting group for amines.
Uniqueness
(2E)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-3-(thiophen-2-yl)prop-2-enamide is unique due to its combination of a tetrahydrobenzo[c]isoxazole ring and a thiophene moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
(E)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-3-thiophen-2-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2S/c17-13(8-7-10-4-3-9-19-10)15-14-11-5-1-2-6-12(11)16-18-14/h3-4,7-9H,1-2,5-6H2,(H,15,17)/b8-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZSMJWCZYOJOIZ-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NOC(=C2C1)NC(=O)C=CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2=NOC(=C2C1)NC(=O)/C=C/C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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